

An In-Depth Technical Guide to 4-(Hydroxymethyl)benzoic Acid

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)benzoic acid

Cat. No.: B556544

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This technical guide provides a comprehensive overview of **4-(Hydroxymethyl)benzoic acid**, including its chemical identity, physicochemical properties, and synthesis methodologies. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity

IUPAC Name: 4-(hydroxymethyl)benzoic acid[1]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings. The most common include:

- p-(hydroxymethyl)benzoic acid[1][2]
- 4-Carboxybenzyl alcohol[1][3][4]
- α-Hydroxy-p-toluic acid[1][2]
- HMBA Linker[1][3]
- Benzoic acid, 4-(hydroxymethyl)-[1][2][4]

Physicochemical Properties



The key quantitative properties of **4-(Hydroxymethyl)benzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₃	[1][3][4][5][6]
Molecular Weight	152.15 g/mol	[1][4][5][6]
Melting Point	182-185 °C	[5][6]
Boiling Point	347.4±25.0 °C at 760 mmHg	[5]
Density	1.3±0.1 g/cm ³	[5]
Appearance	White to off-white solid/crystalline powder	[2][3][7]
CAS Number	3006-96-0	[1][2][7]
PubChem CID	76360	[1]
InChI Key	WWYFPDXEIFBNKE- UHFFFAOYSA-N	[1][6]
SMILES	C1=CC(=CC=C1CO)C(=O)O	[1][6]

Experimental Protocols

The synthesis of **4-(Hydroxymethyl)benzoic acid** is crucial for its application in pharmaceuticals and material science.[2][3][8] One notable method involves the selective oxidation of p-xylene.

Synthesis of 4-(Hydroxymethyl)benzoic Acid from p-Xylene

This protocol is based on a method utilizing a metal-organic framework (M-MOF) catalyst for the selective oxidation of p-xylene.[8]

Materials:

p-Xylene (PX)



- Organic solvent (e.g., acetonitrile, N,N-dimethylformamide)
- M-MOF catalyst (e.g., Mn/Fe-MOF)
- Oxidizing agent (e.g., hydrogen peroxide, oxygen)

Procedure:

- Catalyst Preparation (Mn/Fe-MOF):
 - Dissolve specified amounts of FeCl₃·6H₂O, terephthalic acid, and Mn(NO₃)₂·4H₂O in an appropriate volume of N,N-dimethylformamide (DMF).
 - Transfer the solution to a polytetrafluoroethylene-lined reaction vessel.
 - Heat the vessel at 110°C for 20 hours.
 - Allow the reaction kettle to cool to room temperature naturally.
 - Wash the resulting product with DMF to obtain the Mn/Fe-MOF catalyst.[8]
- Oxidation Reaction:
 - In a reaction vessel, combine p-xylene and the organic solvent. The volume ratio of p-xylene to solvent can range from 1:1 to 1:100, with a preferred range of 1:5 to 1:30.[8]
 - Add the M-MOF catalyst. The mass ratio of p-xylene to the catalyst is typically between 1:1.5 and 1:3.[8]
 - Introduce the oxidizing agent.
 - Maintain the reaction temperature between 10°C and 120°C.
 - Allow the reaction to proceed for 1 to 24 hours.[8]
- Product Isolation and Purification (Post-treatment):
 - After the reaction is complete, perform a post-treatment on the reacted product to isolate the 4-(Hydroxymethyl)benzoic acid. This may involve filtration to remove the catalyst,



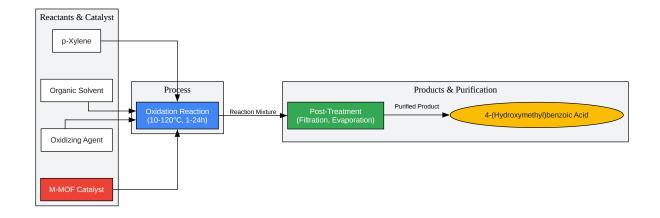
followed by solvent evaporation and recrystallization to purify the final product.[8]

This method provides a high yield of **4-(Hydroxymethyl)benzoic acid** with fewer by-products compared to traditional synthesis routes.[8]

Logical Workflow and Pathway Diagrams

Diagram of Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **4-(Hydroxymethyl)benzoic** acid from p-xylene using an M-MOF catalyst.



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Caption: Synthesis workflow for **4-(Hydroxymethyl)benzoic acid**.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-(Hydroxymethyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556544#4-hydroxymethyl-benzoic-acid-iupac-name-and-synonyms]

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